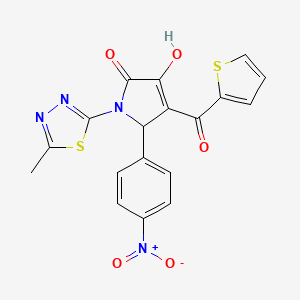![molecular formula C20H18BrN5O2 B11129883 N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide](/img/structure/B11129883.png)
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is a complex organic compound that features a unique combination of indole, triazole, and phenoxyacetamide moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The presence of the indole and triazole rings suggests potential biological activity, making it a candidate for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the Indole Derivative: The synthesis begins with the bromination of indole to form 6-bromoindole. This can be achieved using bromine in an appropriate solvent such as acetic acid.
Alkylation: The 6-bromoindole is then alkylated with 2-bromoethylamine to form 2-(6-bromo-1H-indol-1-yl)ethylamine.
Phenoxyacetamide Formation: Separately, 3-(4H-1,2,4-triazol-4-yl)phenol is reacted with chloroacetyl chloride to form 2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide.
Coupling Reaction: Finally, the 2-(6-bromo-1H-indol-1-yl)ethylamine is coupled with 2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide under appropriate conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to industrial levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole ring can undergo oxidation reactions, potentially forming oxindole derivatives.
Reduction: The triazole ring can be reduced under specific conditions, though this is less common.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the triazole ring.
Substitution: Nucleophiles like sodium azide or thiourea can be used in substitution reactions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound may exhibit various activities due to the presence of the indole and triazole rings. Indole derivatives are known for their antiviral, anticancer, and antimicrobial properties
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. The combination of indole and triazole moieties may result in unique pharmacological properties, making it a candidate for the development of new drugs targeting specific diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials, such as increased stability or specific interactions with other substances.
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide would depend on its specific application. In a biological context, it may interact with various molecular targets, such as enzymes or receptors, through its indole and triazole rings. These interactions could modulate the activity of these targets, leading to therapeutic effects. For example, indole derivatives often bind to serotonin receptors, while triazole rings can inhibit enzymes like cytochrome P450.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide: Similar structure but without the bromine atom.
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide: Similar structure with a chlorine atom instead of bromine.
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(1H-1,2,4-triazol-1-yl)phenoxy]acetamide: Similar structure with a different triazole isomer.
Uniqueness
The uniqueness of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide lies in its specific combination of functional groups. The presence of both the bromine-substituted indole and the triazole ring in a single molecule provides a unique platform for exploring new chemical reactions and biological activities. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C20H18BrN5O2 |
|---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-2-[3-(1,2,4-triazol-4-yl)phenoxy]acetamide |
InChI |
InChI=1S/C20H18BrN5O2/c21-16-5-4-15-6-8-25(19(15)10-16)9-7-22-20(27)12-28-18-3-1-2-17(11-18)26-13-23-24-14-26/h1-6,8,10-11,13-14H,7,9,12H2,(H,22,27) |
InChI Key |
DDQPWGBQROZWOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NCCN2C=CC3=C2C=C(C=C3)Br)N4C=NN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxybenzyl)-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B11129802.png)
![2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-2-methylphenoxy]-N-[(pyridin-3-YL)methyl]acetamide](/img/structure/B11129816.png)
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide](/img/structure/B11129822.png)

![N-cyclopentyl-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide](/img/structure/B11129832.png)
![1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129840.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B11129845.png)
![3-(2-bromophenoxy)-7-hydroxy-8-[(3-methylpiperidino)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B11129846.png)
![(1S,9S)-N-[(2S)-1-(4-butylanilino)-1-oxo-3-phenylpropan-2-yl]-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxamide](/img/structure/B11129853.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]propanamide](/img/structure/B11129855.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-phenyl-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B11129862.png)
![N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]glycylglycine](/img/structure/B11129869.png)
![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11129870.png)
![(2E)-N-butyl-2-[(4-methylphenyl)formamido]-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B11129876.png)
